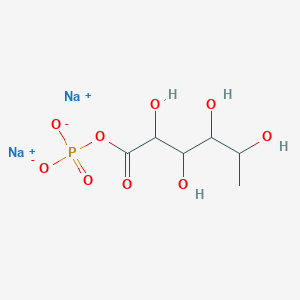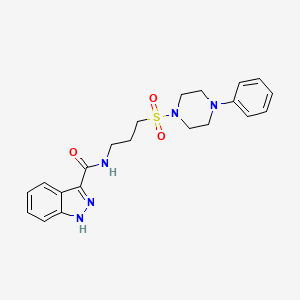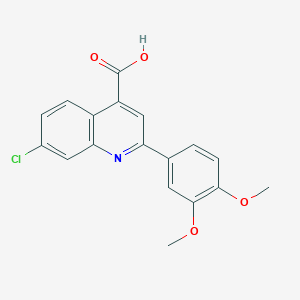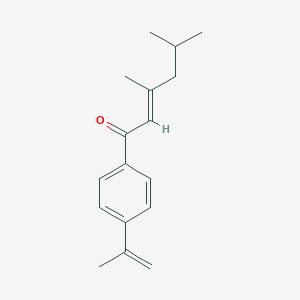
L-Fucose-1-phosphatedisodiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Fucose-1-phosphate disodium salt is a chemical compound with the molecular formula C6H11Na2O8P. It is a derivative of L-fucose, a hexose deoxy sugar that is commonly found in various biological systems. L-Fucose-1-phosphate disodium salt plays a significant role in various biochemical processes, including glycosylation, which is essential for cell-cell recognition and signaling.
准备方法
Synthetic Routes and Reaction Conditions
L-Fucose-1-phosphate disodium salt can be synthesized through enzymatic methods. One common approach involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase (FKP), which catalyze the phosphorylation of L-fucose to produce L-Fucose-1-phosphate . This enzymatic method is preferred due to its high specificity and efficiency.
Industrial Production Methods
Industrial production of L-Fucose-1-phosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the synthesis of L-Fucose-1-phosphate from simple sugars like mannose . The fermentation process is optimized to maximize yield and purity.
化学反应分析
Types of Reactions
L-Fucose-1-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different glycosidic bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Glycosyltransferases are often used to catalyze substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various glycosides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
L-Fucose-1-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in studying glycosylation processes and cell-cell interactions.
作用机制
L-Fucose-1-phosphate disodium salt exerts its effects primarily through its involvement in glycosylation pathways. It serves as a substrate for glycosyltransferases, which transfer fucose residues to target molecules, forming fucosylated glycans. These glycans are involved in various cellular processes, including cell signaling, immune response, and pathogen recognition .
相似化合物的比较
Similar Compounds
L-Fuculose-1-phosphate lithium salt: Another fucose derivative used in similar biochemical applications.
β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt: Used in glycosylation research and has similar properties.
Uniqueness
L-Fucose-1-phosphate disodium salt is unique due to its specific role in glycosylation and its high efficiency as a substrate for glycosyltransferases. Its disodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to other similar compounds.
属性
分子式 |
C6H11Na2O9P |
|---|---|
分子量 |
304.10 g/mol |
IUPAC 名称 |
disodium;2,3,4,5-tetrahydroxyhexanoyl phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c1-2(7)3(8)4(9)5(10)6(11)15-16(12,13)14;;/h2-5,7-10H,1H3,(H2,12,13,14);;/q;2*+1/p-2 |
InChI 键 |
JQKUFGHFOLJBBD-UHFFFAOYSA-L |
规范 SMILES |
CC(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105192.png)
![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105206.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105214.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105229.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14105237.png)
![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105239.png)

![1-(5-Methylfuran-2-yl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105254.png)
![4-({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B14105261.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105262.png)


![4-(Hydroxy{2-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]pyrrolidine-2,3-dione](/img/structure/B14105282.png)
